Anticonvulsant ED₅₀ Against Maximal Electroshock: Butoxymethyl vs. Methoxymethyl N‑3 Substitution
In the same oral murine maximal electroshock (MES) assay reported in U.S. Patent 3,904,627, the target compound 1‑methyl‑3‑(n‑butoxymethyl)‑5,5‑diethyl barbituric acid (Example 4) gave an ED₅₀ of approximately 125 mg/kg, whereas its direct structural analog 1‑methyl‑3‑methoxymethyl‑5,5‑diethyl barbituric acid (Example 3) yielded an ED₅₀ of approximately 150 mg/kg [1]. Both compounds were tested orally in mice with the time of peak anticonvulsant activity determined at 2 hours post‑administration, and protection was defined as abolition of tonic hindlimb extension following a 60 mA, 0.2‑second corneal electroshock [1].
| Evidence Dimension | Anticonvulsant potency – MES ED₅₀ |
|---|---|
| Target Compound Data | ED₅₀ ≈ 125 mg/kg (2/5 mice protected; peak activity at 2 h) |
| Comparator Or Baseline | 1‑Methyl‑3‑methoxymethyl‑5,5‑diethyl barbituric acid: ED₅₀ ≈ 150 mg/kg (2/6 protected at 125 mg/kg; 6/6 at 250 mg/kg) |
| Quantified Difference | ED₅₀ of target compound is approximately 17% lower (125 vs. 150 mg/kg), indicating modestly greater potency in the MES model. |
| Conditions | Oral administration; male mice; maximal electroshock (60 mA, 0.2 s via corneal electrodes); protection defined as abolition of tonic hindlimb extension; time of peak effect 2 h post‑dose. |
Why This Matters
For a research program or procurement decision prioritizing anticonvulsant potency in electrically‑induced seizure models, the butoxymethyl analog offers a quantifiable 17% ED₅₀ advantage over the methoxymethyl analog under identical experimental conditions.
- [1] Vida, J. A.; Samour, C. M. 1-Methyl-3-alkoxymethyl-5,5-disubstituted barbituric acid compounds. U.S. Patent 3,904,627, September 9, 1975. (Examples 3 and 4; pharmacological testing data.) View Source
